Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate
Description
Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate is a complex enaminoester derivative characterized by a central propenone backbone (3-oxo-3-phenylprop-1-en-1-yl) substituted with a benzoyl group at the 2-position. The aminoacetate moiety (ethyl 2-aminoacetate) is conjugated to the α,β-unsaturated ketone system via an enamine linkage. The compound’s reactivity is influenced by the electron-withdrawing benzoyl and phenyl groups, which enhance the electrophilicity of the α,β-unsaturated system .
Properties
IUPAC Name |
ethyl 2-[[(Z)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-2-25-18(22)14-21-13-17(19(23)15-9-5-3-6-10-15)20(24)16-11-7-4-8-12-16/h3-13,23H,2,14H2,1H3/b19-17-,21-13? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSOFBRJFSMHXLU-KXYPBATJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(\C1=CC=CC=C1)/O)/C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate typically involves the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate enolate, which then undergoes nucleophilic addition to the benzoyl chloride, followed by elimination of hydrochloric acid to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Primary Amines
Reaction with aniline, t-butylamine, benzylamine, or phenylhydrazine in boiling ethanol yields N-[α-benzoylaminocinnamoyl]-3,5-dibromoanthranilic acid amides/hydrazides (3a–d ) .
| Reagent | Product Type | Key Spectral Data (IR, ¹H-NMR) | Yield |
|---|---|---|---|
| Aniline | Amide | IR: ν C=O at 1715 cm⁻¹; ¹H-NMR: δ 7.26–7.75 (Ar-H) | 59–72% |
| Phenylhydrazine | Hydrazide | IR: NH stretch at 3230 cm⁻¹; δ 4.86 (NH₂) | 65% |
Secondary Amines
Piperidine and morpholine react to form N-[α-benzoylaminocinnamoyl]-3,5-dibromoanthranilic acid piperidide (4a ) and morpholide (4b ) .
Formation of Quinazolinones
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Hydrazinolysis : Treatment with hydrazine hydrate produces 3-aminoquinazolinone (5 ), confirmed by IR (NH₂ at 3429 cm⁻¹) and ¹H-NMR (δ 4.86 ppm) .
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Schiff Base Formation : Condensation with benzaldehyde yields 6 (IR: ν C=N at 1620 cm⁻¹) .
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Hydroxylamine Reaction : Forms 3-hydroxyquinazolinone (7 ) .
Lactam–Lactim Tautomerism
Fusion with ammonium acetate or reflux in formamide generates quinazolin-4-one (8 ), which undergoes:
Tetrazole and Benzimidazolone Formation
Reaction with hydrazoic acid (NaN₃ in acetic acid) produces:
Diels-Alder Reaction
Reaction with maleic anhydride in xylene forms adduct 13 , hydrolyzed to diacid 14 (¹H-NMR: δ 3.75 ppm for CH₂CO) .
Friedel-Crafts Acylation
Treatment with benzene derivatives (toluene, cumene) and AlCl₃ yields aromatic ketones (15a–c ) .
| Aromatic Substrate | Product Ketone | Key Spectral Feature (¹³C-NMR) |
|---|---|---|
| Cumene | 15c | δ 140.0 ppm for sp²-C=O |
Reactions with Active Methylene Compounds
Diethyl malonate or ethyl acetoacetate in pyridine opens the benzoxazinone ring, forming ethyl acetate derivatives (16 ) .
| Reagent | Product | IR Data (ν C=O) | ¹H-NMR Features |
|---|---|---|---|
| Diethyl malonate | 16 | 1715 cm⁻¹ (ester) | δ 4.24–4.35 (OCH₂CH₃) |
Spectral Confirmation of Reactivity
Key spectral trends across reactions include:
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IR : Consistent C=O stretches at 1715–1749 cm⁻¹ for ester/amide products .
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¹H-NMR : Characteristic signals for ethyl groups (δ 1.23–1.34 ppm) and aromatic protons (δ 7.26–7.75 ppm) .
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Mass Spectrometry : Molecular ion peaks align with expected bromine isotope patterns (e.g., m/z 569, 571, 573 for 12 ) .
This compound’s reactivity highlights its utility in synthesizing pharmacologically relevant heterocycles, such as quinazolinones and benzimidazolones, with demonstrated antimicrobial and anti-inflammatory applications . Experimental protocols and spectral validations ensure reproducibility, making it a valuable scaffold in medicinal chemistry.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate has the molecular formula and a molecular weight of approximately 337.38 g/mol. The compound features a complex structure that includes a benzoyl group and a phenylpropene moiety, which contribute to its biological activity and potential therapeutic uses.
2.1 Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of benzoylpropene have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival .
2.2 Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Studies have demonstrated that it possesses activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The effectiveness is often evaluated through Minimum Inhibitory Concentration (MIC) assays, where certain derivatives have exhibited MIC values comparable to standard antibiotics .
2.3 Enzyme Inhibition
This compound has been investigated for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit this enzyme can help in increasing acetylcholine levels in the brain, thereby enhancing cognitive function .
Synthetic Methodologies
3.1 Multicomponent Reactions
The synthesis of this compound often involves multicomponent reactions (MCRs), which are advantageous for creating complex molecules efficiently. These reactions allow for the simultaneous formation of multiple bonds and functional groups, reducing the number of steps required in traditional synthesis methods .
3.2 Green Chemistry Approaches
Recent studies have emphasized the importance of green chemistry in synthesizing such compounds. Utilizing environmentally benign solvents and catalysts can enhance the sustainability of the synthesis process while maintaining high yields and purity levels .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate involves its interaction with various molecular targets. The enone moiety can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Physicochemical Properties
- Solubility : The target compound’s α,β-unsaturated ketone and benzoyl groups reduce aqueous solubility compared to imidazole derivatives (), which benefit from polar imidazole NH groups .
- Thermal Stability : The rigid benzoxazine derivative () exhibits higher thermal stability (decomposition >250°C) than the target compound due to aromatic fusion .
Crystallographic Analysis
Crystal structures of related compounds (e.g., imidazoles in ) were refined using SHELXL (), revealing planar conformations critical for ligand-receptor interactions. The target compound’s structure may exhibit similar planarity, though its enamine linkage could introduce torsional strain .
Biological Activity
Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate, with the molecular formula C20H19NO4 and a molecular weight of 337.375, is an organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a unique structure characterized by the presence of a benzoyl group, a phenyl group, and an enone moiety. It is synthesized through the condensation of ethyl acetoacetate with benzoyl chloride in the presence of a base such as pyridine. The reaction forms an intermediate enolate that undergoes nucleophilic addition, leading to the desired product while eliminating hydrochloric acid.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted that derivatives with similar structural characteristics showed promising results against various bacterial strains, suggesting potential applications in treating infections .
Antitumor Activity
In vitro studies have demonstrated that related compounds possess antitumor properties. For instance, derivatives containing similar functional groups have been evaluated against cancer cell lines, revealing their capability to inhibit cell proliferation and induce apoptosis. These findings indicate that this compound may also have antitumor potential .
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor. Specifically, its structural features may allow it to interact with enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in diseases such as Alzheimer's. Studies on similar compounds have reported their effectiveness in inhibiting butyrylcholinesterase (BuChE), which is crucial for neurodegenerative disease management .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacteria | |
| Antitumor | Inhibits cancer cell proliferation | |
| Enzyme Inhibition | Potential BuChE inhibitor |
Case Study: Antitumor Activity Evaluation
In a significant study, derivatives of this compound were tested against human cancer cell lines. The results indicated that certain modifications to the benzoyl and phenyl groups enhanced cytotoxicity, suggesting that structural optimization could lead to more effective antitumor agents .
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[(2-benzoyl-3-oxo-3-phenylprop-1-en-1-yl)amino]acetate, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation, coupling, and esterification. Key steps include:
- Condensation: React benzoylacetate derivatives with amino-substituted enones under reflux conditions in anhydrous ethanol or THF. Monitor progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
- Coupling Optimization: Use coupling agents like DCC/DMAP or EDCI/HOBt in dichloromethane at 0–25°C. Low yields (<50%) may arise from steric hindrance; increasing reaction time (12–24 hrs) or using microwave-assisted synthesis can improve efficiency .
- Purification: Recrystallize from methanol or ethanol to achieve >95% purity.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
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NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify key functional groups:
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X-ray Diffraction: Single-crystal analysis (using SHELXL ) resolves stereochemistry. Typical parameters:
Parameter Value Space group P2₁/c R-factor <0.05 Crystallization Ethanol/water
Advanced Research Questions
Q. How can discrepancies in crystallographic data between SHELXL and other refinement tools be resolved?
Methodological Answer: Discrepancies often arise from twinning or disorder. Strategies include:
- Data Reintegration: Reprocess raw diffraction data with SHELXC/D to check for missed symmetry or absorption corrections .
- Twin Refinement: Use SHELXL’s TWIN/BASF commands for twinned crystals. Compare R-factors before/after applying twin laws .
- Validation Tools: Cross-validate with PLATON (ADDSYM) to detect missed symmetry elements .
Q. What strategies address low yields in enamine coupling steps during synthesis?
Methodological Answer:
- Catalyst Screening: Test Pd(OAc)₂ or CuI for catalytic efficiency in C–N bond formation.
- Solvent Effects: Replace polar aprotic solvents (DMF) with toluene or xylene to reduce side reactions .
- In Situ Monitoring: Use FT-IR to track carbonyl stretching (1700–1750 cm⁻¹) and ensure intermediate stability .
Q. How does computational modeling enhance understanding of the compound’s reactivity?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., α,β-unsaturated ketone) .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Analyze binding affinity (<-7.0 kcal/mol suggests strong interaction) .
Data Contradiction Analysis
Q. How should conflicting NMR data from different solvents be interpreted?
Methodological Answer:
- Solvent Polarity Effects: DMSO-d₆ may cause proton downfield shifts (e.g., NH groups δ 10–12 ppm vs. CDCl₃ δ 8–9 ppm). Confirm assignments via 2D NMR (COSY, HSQC) .
- Tautomerism: Check for keto-enol tautomerism in the enamine moiety via variable-temperature NMR (-30°C to 80°C) .
Experimental Design Considerations
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicity Mitigation: Use fume hoods for synthesis; avoid inhalation (LD₅₀ >2000 mg/kg in rodents, but irritant potential noted) .
- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

